7-cyclopropyl-1-(2-ethoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
7-cyclopropyl-1-(2-ethoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidinone family This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethoxyphenyl group, a mercapto group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-cyclopropyl-1-(2-ethoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step reactions. One common approach is the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrido[2,3-d]pyrimidinone core structure.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of microwave irradiation to reduce reaction times and improve efficiency . Solvent selection, catalyst choice, and reaction conditions are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-cyclopropyl-1-(2-ethoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as halogens for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the mercapto group yields sulfoxides or sulfones, while reduction of a nitro group results in an amine.
Scientific Research Applications
7-cyclopropyl-1-(2-ethoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.
Medicine: It may exhibit pharmacological activities, such as inhibition of specific enzymes or receptors, which can be explored for therapeutic purposes.
Industry: The compound’s chemical properties make it suitable for use in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of 7-cyclopropyl-1-(2-ethoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also target fibroblast growth factor receptors and exhibit potent inhibitory activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their CDK2 inhibitory activity and have been explored for cancer treatment.
Uniqueness
7-cyclopropyl-1-(2-ethoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its combination of functional groups, which confer distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
7-cyclopropyl-1-(2-ethoxyphenyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2S/c1-2-27-14-6-4-3-5-13(14)25-16-15(17(26)24-18(25)28)11(19(20,21)22)9-12(23-16)10-7-8-10/h3-6,9-10H,2,7-8H2,1H3,(H,24,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNXBNOKYHVUEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4CC4)C(F)(F)F)C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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